molecular formula C23H20N4O3S B2941320 Ethyl 2-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate CAS No. 896286-77-4

Ethyl 2-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate

Cat. No.: B2941320
CAS No.: 896286-77-4
M. Wt: 432.5
InChI Key: WDMYSUNSTBWOHT-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring:

  • A thioacetamido linker bridging the imidazopyridazine moiety and a substituted benzoate ester.
  • A phenyl substituent at the 2-position of the imidazopyridazine ring, which may influence steric and electronic properties.

Properties

IUPAC Name

ethyl 2-[[2-(2-phenylimidazo[1,2-b]pyridazin-6-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S/c1-2-30-23(29)17-10-6-7-11-18(17)25-21(28)15-31-22-13-12-20-24-19(14-27(20)26-22)16-8-4-3-5-9-16/h3-14H,2,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMYSUNSTBWOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN3C=C(N=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate is a complex organic compound that has garnered interest in various scientific fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C23H20N4O3SC_{23}H_{20}N_{4}O_{3}S. The compound features a pyridazine core, which is known for its diverse biological properties. The presence of phenyl and imidazo groups enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazo[1,2-b]pyridazine moiety is known to bind to the hinge region of various kinases, influencing their activity and potentially modulating signaling pathways involved in cell proliferation and survival .

Anticancer Properties

Research indicates that derivatives of imidazo[1,2-b]pyridazine exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values indicating effective cytotoxicity . this compound may share these properties due to structural similarities.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Studies have demonstrated that related compounds can inhibit metabolic enzymes like acetylcholinesterase (AChE), which is crucial in neurological disorders . This suggests that this compound could be a candidate for treating conditions linked to enzyme dysregulation.

Case Studies

  • Antimycobacterial Activity : A study on similar imidazo[1,2-b]pyridazine derivatives showed promising results against Mycobacterium tuberculosis. Compounds were tested for their minimum inhibitory concentrations (MIC), revealing effective antimicrobial properties that warrant further exploration for this compound .
    CompoundMtb MIC90 (μg/mL)Mm MIC90 (μg/mL)
    1a10.5
    1b11
    2a0.50.25
  • Kinase Inhibition : Another study highlighted the ability of imidazo[1,2-b]pyridazine compounds to inhibit TAK1 kinase, which plays a role in inflammatory responses and cancer progression. Substitutions at various positions on the core structure were found to significantly impact potency and selectivity against different kinases .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis requires data on structurally or functionally analogous compounds.

Structural Analogues

  • Imidazopyridazine Derivatives: Compounds like the loratadine intermediate (8-chloro-10,11-dihydro-4-aza-5H-dibenzo[a,d]cyclohepten-5-one) share a nitrogen-rich heterocyclic framework. However, the target compound lacks the fused dibenzocycloheptenone system and instead incorporates a thioether-acetamido-benzoate side chain, which may enhance solubility or binding specificity .
  • Thioacetamide-Linked Compounds : Similar molecules (e.g., thioacetamide-bridged kinase inhibitors) often exhibit improved metabolic stability compared to their oxygen-linked counterparts. The thioether group in the target compound could confer similar advantages.

Pharmacological Potential

While the loratadine intermediate is an antihistamine precursor, the target compound’s imidazopyridazine-thioacetamido-benzoate structure aligns more closely with kinase inhibitors (e.g., imatinib analogs) or protease-activated receptor (PAR) antagonists.

Data Tables

Note: No quantitative data (e.g., IC₅₀, solubility, stability) for the target compound or analogs is available in the evidence.

Parameter Target Compound Loratadine Intermediate
Core Structure Imidazo[1,2-b]pyridazine Dibenzocycloheptenone
Key Functional Groups Thioacetamido, benzoate ester Chlorine, ketone
Synthetic Yield Not reported 20% (total)
Therapeutic Class Hypothetical kinase inhibitor Antihistamine precursor

Q & A

What are the optimized synthetic routes for Ethyl 2-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate, and how can reaction yields be improved?

Basic Research Question
The synthesis involves multi-step reactions, including condensation, thioether formation, and esterification. A validated approach (for analogous imidazo-thiazole derivatives) involves dissolving intermediates like ethyl 2-(2-aminothiazol-4-yl)acetate in acetone, reacting with halogenated aromatic ketones under reflux, and subsequent basification/purification . Key factors affecting yield include:

  • Reaction time : Prolonged reflux (≥8 hours) ensures complete cyclization.
  • pH control : Basification with 15% NH4_4OH to pH 8–9 minimizes side products.
  • Solvent selection : Ethanol-water mixtures enhance crystallization of final products.
    Optimization studies recommend monitoring intermediates via TLC/HPLC and using inert atmospheres to prevent oxidation of thiol groups .

Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

Basic Research Question
Structural confirmation requires a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR (e.g., DMSO-d6d_6) identify aromatic protons, acetamido groups, and ester linkages. Peaks near δ 1.3–1.4 ppm confirm the ethyl ester .
  • Mass spectrometry (HRMS) : Validates molecular formula via exact mass matching (e.g., [M+H]+^+).
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients.
    Contaminants like unreacted thiol precursors can be detected via sulfur-specific assays (e.g., ICP-MS) .

How should researchers design in vitro experiments to evaluate its biological activity, particularly in oncology or antiviral contexts?

Advanced Research Question
Based on structurally related compounds (e.g., imidazo-pyridazine derivatives):

  • Target selection : Prioritize kinases (e.g., EGFR, VEGFR) or viral proteases linked to the compound’s thioacetamido and benzoate motifs .
  • Assay design :
    • Dose-response curves : Test 0.1–100 µM ranges in cell lines (e.g., HeLa, HepG2).
    • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only groups.
    • Mechanistic studies : Use Western blotting to assess apoptosis markers (caspase-3, PARP cleavage) .
  • Data validation : Replicate experiments ≥3 times and use ANOVA with post-hoc tests (p<0.05) .

How can contradictions in reported biological activities of analogs be resolved?

Advanced Research Question
Discrepancies (e.g., varying IC50_{50} values in cancer models) arise from structural nuances:

  • Substituent effects : Compare analogs with/without the 2-phenylimidazo group. For example, replacing the pyridazine core with pyrimidine reduces kinase inhibition .
  • Solubility differences : LogP calculations (e.g., >3.5 indicates poor aqueous solubility) may explain bioavailability gaps.
  • Assay conditions : Variability in serum concentrations or incubation times (e.g., 48 vs. 72 hours) alters results. Meta-analyses of published IC50_{50} data and molecular docking (e.g., AutoDock Vina) can identify critical binding interactions .

What are the critical safety protocols for handling this compound in laboratory settings?

Basic Research Question
Safety measures derived from structurally similar compounds include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts.
  • Emergency procedures :
    • Skin contact : Wash with soap/water for 15 minutes; monitor for irritation .
    • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at 2–8°C, away from light and moisture .

How can structure-activity relationship (SAR) studies guide the development of more potent derivatives?

Advanced Research Question
Key SAR insights from analogs (e.g., thiazole/imidazo hybrids):

  • Core modifications : Replacing pyridazine with pyrimidine decreases antiviral activity but enhances solubility .
  • Substituent effects :
    • Electron-withdrawing groups (e.g., -CF3_3 at the phenyl ring) improve kinase inhibition.
    • Thioether vs. sulfone : Thioether linkages enhance metabolic stability compared to sulfones .
  • Bioisosteric replacement : Swapping benzoate with benzamide maintains activity while reducing esterase susceptibility .
    Validated strategies include combinatorial libraries and QSAR modeling using MOE or Schrödinger suites .

What methodologies assess the compound’s stability under physiological or storage conditions?

Advanced Research Question
Stability protocols involve:

  • Forced degradation studies : Expose to pH 1–13 buffers, UV light (254 nm), and 40°C/75% RH for 4 weeks. Monitor via HPLC for degradation products (e.g., hydrolysis of the ester group) .
  • Plasma stability assays : Incubate with human plasma (37°C, 1 hour); >90% remaining indicates suitability for in vivo studies.
  • Long-term storage : Stability-indicating methods (e.g., UPLC-MS) confirm integrity over 6–12 months at -20°C .

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